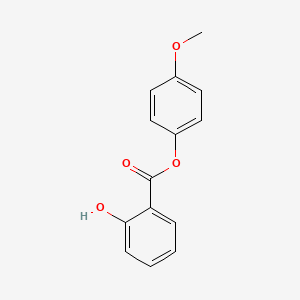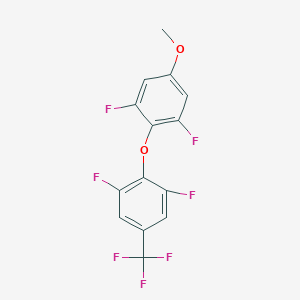
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol: is a synthetic organic compound belonging to the chromen-5-ol family. It is characterized by its complex molecular structure, which includes a heptyl chain, a methyl group, and a methylpent-3-enyl group attached to a chromen-5-ol core. This compound has a molecular formula of C22H32O2 and a molecular weight of 328.49 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-5-ol Core: The chromen-5-ol core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the Heptyl Chain: The heptyl chain can be introduced via alkylation reactions using heptyl halides in the presence of a strong base.
Introduction of the Methyl and Methylpent-3-enyl Groups: These groups can be added through Friedel-Crafts alkylation or acylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale production of intermediates required for the synthesis.
Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Purification and Isolation: Use of techniques such as distillation, crystallization, and chromatography to purify and isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides, acids, bases, and catalysts such as aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol has diverse applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
The exact mechanism of action may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hexyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
- 7-Methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
Comparison
- Structural Differences : The presence of different alkyl or alkoxy groups distinguishes these compounds from 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol.
- Chemical Properties : Variations in boiling points, densities, and pKa values due to structural differences.
- Biological Activities : Differences in biological activities and potential therapeutic effects based on structural variations .
Eigenschaften
Molekularformel |
C23H34O2 |
|---|---|
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
7-heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-12-19-16-21(24)20-13-15-23(4,25-22(20)17-19)14-10-11-18(2)3/h11,13,15-17,24H,5-10,12,14H2,1-4H3 |
InChI-Schlüssel |
MFRLGFBNEKYGNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14080967.png)

![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)
![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)
![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)




![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)

![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)
